3-Amino-4-methyl-N-propylbenzamide hydrochloride
Description
3-Amino-4-methyl-N-propylbenzamide hydrochloride is a benzamide derivative characterized by a benzamide core substituted with an amino group at position 3, a methyl group at position 4, and an N-propyl side chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
3-amino-4-methyl-N-propylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-3-6-13-11(14)9-5-4-8(2)10(12)7-9;/h4-5,7H,3,6,12H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXJATHGWATXFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methyl-N-propylbenzamide hydrochloride typically involves the reaction of 3-amino-4-methylbenzoic acid with propylamine under controlled conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of 3-Amino-4-methyl-N-propylbenzamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methyl-N-propylbenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-Amino-4-methyl-N-propylbenzamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 3-Amino-4-methyl-N-propylbenzamide hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, modulating their activity. This interaction can lead to various biochemical effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Table 1: Comparative Properties
Analysis :
- The methyl group at position 4 offers steric hindrance distinct from electron-withdrawing substituents (e.g., chlorine or fluorine), which may alter binding affinities in biological targets.
- The compound ’s fluorine and methoxy groups likely enhance metabolic stability and target selectivity in agrochemical applications, whereas the target compound’s simpler structure may prioritize cost-effective synthesis .
Critical Notes and Limitations
- Data Gaps: Limited peer-reviewed studies directly analyze the target compound; properties are inferred from structural analogs.
- Contradictions : While fluorine in analogs like ’s compound improves stability, it may also increase toxicity risks, whereas the target compound’s simpler structure could offer a safer profile .
- Research Opportunities : Comparative studies on receptor binding kinetics and metabolic pathways are needed to validate theoretical advantages.
Biological Activity
3-Amino-4-methyl-N-propylbenzamide hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 3-Amino-4-methyl-N-propylbenzamide hydrochloride is , with a molecular weight of approximately 228.71 g/mol. The compound features an amine group, a methyl group, and a propyl chain attached to a benzamide structure, which contributes to its biological properties.
The biological activity of 3-Amino-4-methyl-N-propylbenzamide hydrochloride is primarily attributed to its interaction with various biomolecular targets. It has been shown to inhibit specific enzymes and receptors, which can lead to modulation of cellular pathways involved in disease processes.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. By inhibiting AChE, it may enhance cholinergic signaling, which is beneficial in treating neurodegenerative conditions such as Alzheimer's disease.
Antitumor Activity
Studies have demonstrated that 3-Amino-4-methyl-N-propylbenzamide hydrochloride exhibits significant antitumor activity. In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in several studies. It has been observed to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating neurodegenerative diseases .
Research Findings and Case Studies
Several studies have investigated the biological activities and therapeutic potentials of 3-Amino-4-methyl-N-propylbenzamide hydrochloride:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
